molecular formula C42H64O17 B589041 Adynerigenin beta-neritrioside CAS No. 88721-09-9

Adynerigenin beta-neritrioside

Cat. No.: B589041
CAS No.: 88721-09-9
M. Wt: 840.957
InChI Key: FHDXJOXIIORNFS-HRQGBTQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adynerigenin beta-neritrioside is a trisaccharide glycoside isolated from the leaves of the oleander plant (Nerium oleander). It is a steroid glycoside belonging to the cardenolide class, known for its potential biological activities .

Safety and Hazards

Specific safety and hazard information for Adynerigenin beta-neritrioside is not available in the sources retrieved. For detailed safety data, it is recommended to refer to the Safety Data Sheet .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adynerigenin beta-neritrioside is typically isolated from natural sources, specifically the leaves of Nerium oleander. The isolation process involves extraction with solvents such as methanol or ethanol, followed by purification using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily obtained through natural extraction methods. advancements in biotechnological approaches may offer potential for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions

Adynerigenin beta-neritrioside undergoes various chemical reactions, including:

    Hydrolysis: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone (Adynerigenin) and sugar moieties.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Adynerigenin and various sugar moieties.

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound.

Mechanism of Action

The mechanism of action of Adynerigenin beta-neritrioside involves its interaction with cellular targets, particularly enzymes and receptors involved in various biological pathways. As a cardenolide, it is known to inhibit the sodium-potassium ATPase enzyme, leading to increased intracellular calcium levels. This mechanism is crucial for its potential therapeutic effects, especially in the context of cardiovascular diseases .

Comparison with Similar Compounds

Adynerigenin beta-neritrioside can be compared with other cardenolides and steroid glycosides:

    Similar Compounds: Digitoxin, Ouabain, and Convallatoxin.

    Uniqueness: this compound is unique due to its specific trisaccharide glycoside structure and its isolation from Nerium oleander. .

Properties

IUPAC Name

3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,4R,5S,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H64O17/c1-19-36(58-38-35(50)33(48)31(46)26(57-38)18-53-37-34(49)32(47)30(45)25(16-43)56-37)24(51-4)15-29(54-19)55-22-6-9-39(2)21(14-22)5-11-41-27(39)8-10-40(3)23(7-12-42(40,41)59-41)20-13-28(44)52-17-20/h13,19,21-27,29-38,43,45-50H,5-12,14-18H2,1-4H3/t19-,21-,22+,23-,24-,25-,26-,27-,29+,30-,31-,32+,33+,34-,35-,36+,37-,38+,39+,40-,41+,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDXJOXIIORNFS-HRQGBTQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H64O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

840.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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